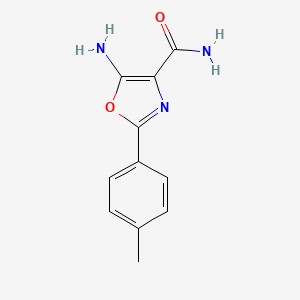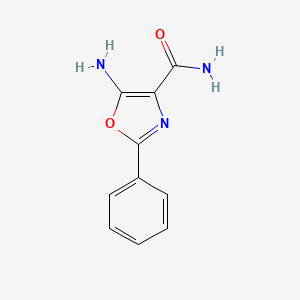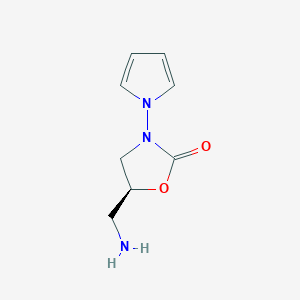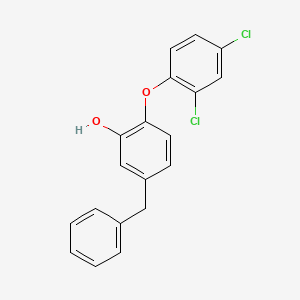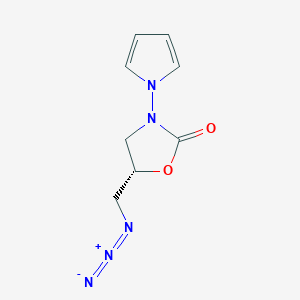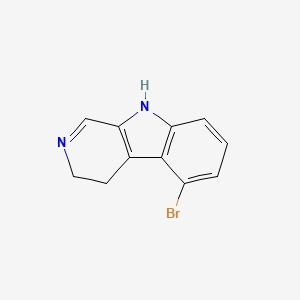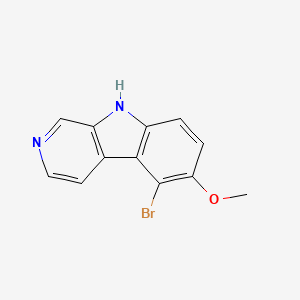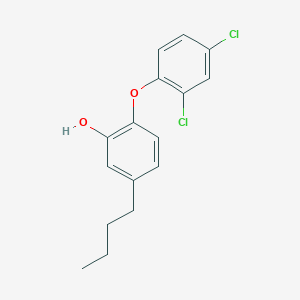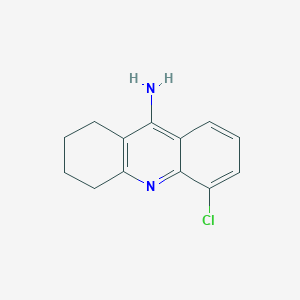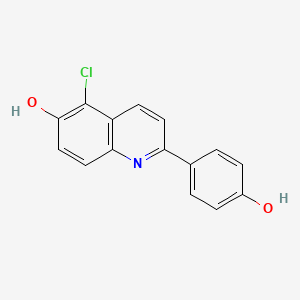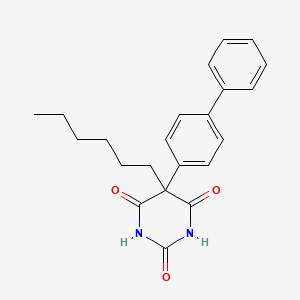![molecular formula C15H13ClN2O B10844747 5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)
5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features a benzoxazole core with a chloro substituent at the 5-position and an ethylphenyl group attached to the nitrogen atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Chlorination: The introduction of the chloro group at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
N-Alkylation: The final step involves the alkylation of the nitrogen atom with 4-ethylphenyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Products include 5-chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-carboxylic acid.
Reduction: Products include 5-hydro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine.
Substitution: Products include 5-amino-N-(4-ethylphenyl)benzo[d]oxazol-2-amine.
Scientific Research Applications
5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is used in the synthesis of poly(benzoxazole imide)s, which have excellent thermal stability and mechanical properties.
Biological Studies: It is studied for its neuroprotective effects, particularly in the context of Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets:
Neuroprotective Effects: The compound promotes the phosphorylation of Akt and glycogen synthase kinase, and decreases the expression of nuclear factor-κB, protecting cells from apoptosis.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(3-aminophenyl)benzo[d]oxazol-5-amine and 2-(3-aminophenyl)benzo[d]oxazol-6-amine.
Benzothiazole Derivatives: Compounds such as N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides.
Uniqueness
5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ethylphenyl groups contribute to its enhanced stability and bioactivity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
5-chloro-N-(4-ethylphenyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H13ClN2O/c1-2-10-3-6-12(7-4-10)17-15-18-13-9-11(16)5-8-14(13)19-15/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
CKVTZZTZMCGPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


